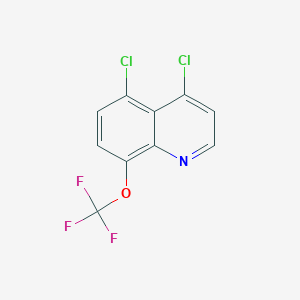

4,5-Dichloro-8-(trifluoromethoxy)quinoline

CAS No.:

Cat. No.: VC17205413

Molecular Formula: C10H4Cl2F3NO

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4Cl2F3NO |

|---|---|

| Molecular Weight | 282.04 g/mol |

| IUPAC Name | 4,5-dichloro-8-(trifluoromethoxy)quinoline |

| Standard InChI | InChI=1S/C10H4Cl2F3NO/c11-5-1-2-7(17-10(13,14)15)9-8(5)6(12)3-4-16-9/h1-4H |

| Standard InChI Key | CJEKHFZYWFLPEZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=CC=NC2=C1OC(F)(F)F)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4,5-Dichloro-8-(trifluoromethoxy)quinoline is C₁₀H₄Cl₂F₃NO, with a molecular weight of 282.05 g/mol. Its structure features a bicyclic quinoline system with chlorine substituents at the 4- and 5-positions and a trifluoromethoxy (–OCF₃) group at the 8-position. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.

Table 1: Key Physicochemical Parameters

Synthesis and Preparation

General Synthetic Pathways

Quinoline derivatives are typically synthesized via cyclization reactions. For 4,5-Dichloro-8-(trifluoromethoxy)quinoline, a plausible route involves:

-

Starting Material: 4,5-Dichloroaniline reacts with trifluoroacetic anhydride to introduce the trifluoromethoxy group.

-

Cyclization: Skraup or Doebner-von Miller reactions facilitate quinoline ring formation .

-

Purification: Chromatography or recrystallization isolates the target compound.

Table 2: Comparative Synthesis of Halogenated Quinolines

Recent advances in copper-catalyzed domino reactions (e.g., Ullmann coupling) enable efficient C–C and C–N bond formation, which could be adapted for this compound . For example, Cu(OTf)₂ in acetonitrile at 120°C promotes regioselective annulation, a method applicable to trifluoromethoxy-substituted precursors .

Industrial and Research Applications

Material Science

The compound’s electron-deficient aromatic system makes it suitable for:

-

Organic Semiconductors: As electron-transport layers in OLEDs.

-

Ligands in Catalysis: Coordination with transition metals (e.g., Pd, Cu) for cross-coupling reactions .

Pharmaceutical Development

Its structural features align with drug candidates targeting:

-

Oncology: Kinase inhibition (e.g., Bcr-Abl in leukemia).

-

Infectious Diseases: Quinolone-based antibiotics (e.g., ciprofloxacin analogs) .

Comparison with Structural Analogs

Table 4: Structural and Functional Comparison

The trifluoromethoxy group’s larger size and polarity may alter binding kinetics compared to trifluoromethyl analogs, potentially improving target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume